N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide
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Overview
Description
N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core and a butan-2-ylamino group
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the cellular environment . These interactions often result in the inhibition or activation of the target, which can lead to a variety of downstream effects.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can vary widely, depending on the specific target and the cellular context.
Result of Action
Similar compounds have been shown to have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide typically involves the reaction of benzoyl chloride with butan-2-ylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an appropriate reagent to yield the final product. The reaction conditions often include maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)benzamide
- N-(2-oxo-2-phenyl-1-(pyrimidin-2-ylamino)ethyl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
Uniqueness
N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its butan-2-ylamino group, in particular, may provide unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(butan-2-ylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-10(2)15-12(16)9-14-13(17)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWKQHJKIWSGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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